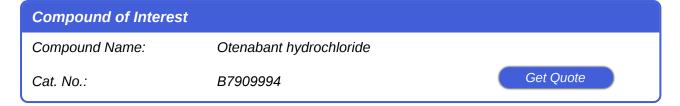


# otenabant hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# Otenabant Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Otenabant hydrochloride (CP-945,598 hydrochloride) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and key experimental protocols related to otenabant hydrochloride. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

## **Chemical Structure and Properties**

Otenabant is a purine derivative with a complex chemical structure that contributes to its high affinity and selectivity for the CB1 receptor.

Chemical Structure:



• IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4- (ethylamino)piperidine-4-carboxamide hydrochloride[1]

• Chemical Formula: C25H26Cl3N7O[1]

• Molecular Weight: 546.88 g/mol [2]

#### Chemical Identifiers:

Identifier	Value
CAS Number	686347-12-6[1]
PubChem CID	16223963
InChI Key	KPYUQCJBZGQHPL-UHFFFAOYSA-N
SMILES	CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4 =CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

#### Physicochemical Properties:

Property	Value	Source
Appearance	Solid powder	[1]
Melting Point	Not available	
рКа	Not available	_
Solubility	Soluble in DMSO. Insoluble in water and ethanol.	[3]
Storage and Stability	Store lyophilized at -20°C, keep desiccated. Stable for 36 months in lyophilized form. In solution, store at -20°C and use within 1 month.	[3]

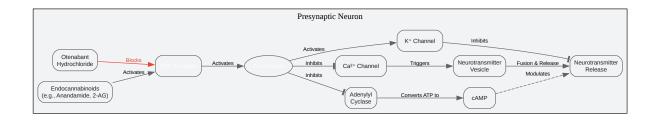
## **Mechanism of Action and Signaling Pathway**



**Otenabant hydrochloride** functions as a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant disrupts these signaling cascades, leading to its observed pharmacological effects.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like anandamide and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of neurotransmitter release.

Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a reduction in food intake and an increase in energy expenditure.[1]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of the CB1 receptor and the antagonistic action of **otenabant hydrochloride**.



# Pharmacological Properties In-Vitro Pharmacology

Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various invitro assays.

Parameter	Species	Value	Assay Type
Ki	Human	0.7 nM	CB1 Receptor Binding
Ki (functional)	Human	0.12 nM	Functional Assay
Ki	Human	7600 nM	CB2 Receptor Binding
Selectivity	Human	>10,000-fold for CB1 over CB2	

Data compiled from multiple sources.[1]

## **In-Vivo Pharmacology & Pharmacokinetics**

Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

Parameter	Species	Value/Observation
Effect on Food Intake	Rodents	Dose-dependent reduction in food intake.
Effect on Energy Expenditure	Rodents	Increased energy expenditure and fat oxidation.
Microsomal Clearance	-	Moderate unbound microsomal clearance.
CNS Penetration	-	Adequate CNS penetration.

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability are not consistently reported in publicly available literature.



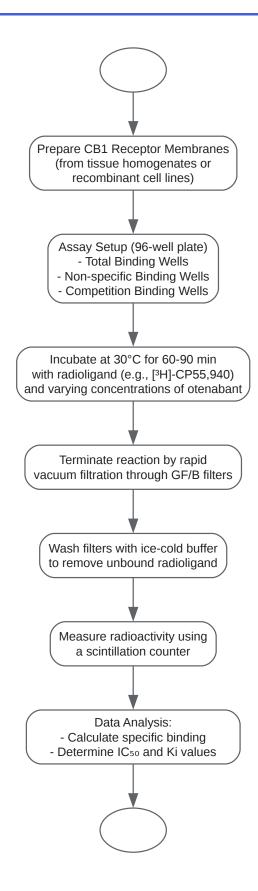
## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize **otenabant hydrochloride**.

## **CB1** Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the CB1 receptor.





Click to download full resolution via product page

Figure 2: Workflow for a CB1 receptor radioligand binding assay.

### Foundational & Exploratory





#### Methodology:

- Membrane Preparation: CB1 receptor-containing membranes are prepared from either brain tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[6]
- Assay Setup: The assay is typically performed in a 96-well plate format.
  - Total Binding: Wells contain the membrane preparation and a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd).
  - Non-specific Binding: In addition to the components for total binding, these wells contain a high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.
  - Competition Binding: These wells contain the membrane preparation, the radioligand, and varying concentrations of otenabant hydrochloride.
- Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
- Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the **otenabant hydrochloride** concentration. The IC<sub>50</sub> (the concentration of otenabant that inhibits 50% of the specific binding of the



radioligand) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

## GTPy[35S] Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

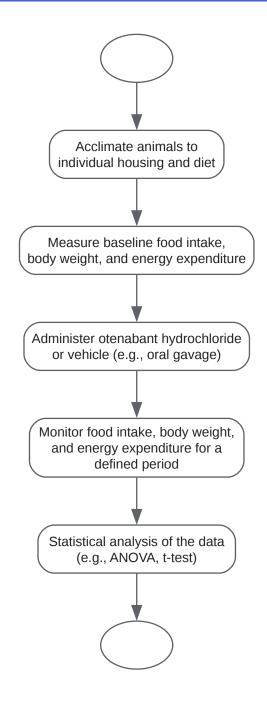
#### Methodology:

- Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.
- Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.
- Assay Procedure:
  - In a 96-well plate, add the CB1 receptor membranes, varying concentrations of otenabant hydrochloride, and a CB1 receptor agonist (to stimulate G-protein activation).
  - Initiate the reaction by adding GTPy[35S], a non-hydrolyzable analog of GTP.
  - Incubate the plate at 30°C for 60 minutes.
  - Terminate the reaction by rapid filtration.
  - Measure the amount of bound GTPy[35S] by scintillation counting.
- Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPγ[35S]
  binding is determined. The data is analyzed to calculate the functional Ki value.

# In-Vivo Rodent Food Intake and Energy Expenditure Study

This protocol outlines a general procedure to assess the effects of otenabant on feeding behavior and metabolism in rodents.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Otenabant hydrochloride |CAS:686347-12-6 Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonist Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [otenabant hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7909994#otenabant-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com